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Compound of Interest

Compound Name: UNC2399

Cat. No.: B15583591 Get Quote

For researchers, scientists, and drug development professionals, the selection of a high-quality

chemical probe is paramount for the successful validation of a drug target. This guide provides

a comprehensive comparison of UNC2399, a biotinylated chemical probe for the histone

methyltransferase EZH2, with other widely used EZH2 inhibitors. We present key performance

data, detailed experimental protocols, and an overview of the relevant signaling pathways to

facilitate an informed choice of tool compound for your research.

Introduction to EZH2 and the Role of Chemical
Probes
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). This complex plays a crucial role in epigenetic regulation by catalyzing the

mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), leading to transcriptional

repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of

numerous cancers, making it an attractive therapeutic target.

Chemical probes are indispensable tools for interrogating the biological function of proteins like

EZH2 and for validating their potential as drug targets. An ideal chemical probe should be

potent, selective, and cell-permeable, allowing for the precise modulation of its target in cellular

and in vivo models. UNC2399, a biotinylated derivative of the potent EZH2/EZH1 inhibitor

UNC1999, serves as a valuable tool for target engagement and proteomic studies.
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Comparison of UNC2399 with Alternative EZH2 Tool
Compounds
The selection of an appropriate EZH2 inhibitor for target validation studies depends on the

specific experimental needs, such as the desired selectivity profile and the intended application

(e.g., in vitro biochemical assays, cell-based assays, or in vivo studies). Below is a comparative

summary of UNC2399 and other commonly used EZH2 inhibitors.
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Compound Target(s)
In Vitro
Potency
(IC50/Ki)

Selectivity
Key Features
& Applications

UNC2399 EZH2 IC50: 17 nM

Biotinylated

derivative of

UNC1999.

Biotin tag

enables affinity

pull-down and

chemoproteomic

studies to identify

EZH2 interacting

partners and off-

targets.[1]

UNC1999 EZH2, EZH1

EZH2 IC50: <10

nM, EZH1 IC50:

45 nM[2]

Highly selective

against other

methyltransferas

es.[2][3]

Orally

bioavailable dual

inhibitor, suitable

for in vivo

studies.[1]

GSK126 EZH2
IC50: 9.9 nM, Ki:

~0.5 nM[4]

>150-fold

selective for

EZH2 over

EZH1.[4]

Potent and highly

selective for

EZH2, widely

used as a tool

compound.

EPZ-6438

(Tazemetostat)
EZH2 Ki: 2.5 nM[5]

35-fold selective

for EZH2 over

EZH1; >4,500-

fold against other

HMTs.[5][6]

FDA-approved

drug, orally

bioavailable with

extensive clinical

data.

CPI-1205 EZH2

Biochemical

IC50: 2.2 nM

(WT), 3.1 nM

(mutant)[7]

Modest

selectivity over

EZH1 (IC50: 52

nM).[7]

Orally

bioavailable,

potent inhibitor in

clinical

development.[7]
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To effectively utilize UNC2399 and other EZH2 inhibitors, a thorough understanding of the

underlying biological pathways and experimental procedures is essential.

EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core

components EED and SUZ12. PRC2 is recruited to specific genomic loci where EZH2

catalyzes the methylation of H3K27. This epigenetic mark is recognized by the Polycomb

Repressive Complex 1 (PRC1), which further mediates chromatin compaction and gene

silencing. This pathway is critical for maintaining cellular identity and its dysregulation can lead

to oncogenesis.
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EZH2 signaling pathway and point of inhibition.
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Experimental Workflow: Target Engagement and
Proteomics using UNC2399
UNC2399's biotin tag makes it an ideal tool for confirming target engagement and identifying

potential off-targets through affinity pull-down followed by mass spectrometry.

Cell Lysate Incubate with
UNC2399 (Biotinylated)

Streptavidin-coated
Beads Affinity Pull-down Wash to remove

non-specific binders Elute bound proteins Western Blot or
Mass Spectrometry

Identify EZH2 and
interacting proteins/

off-targets

Click to download full resolution via product page

Workflow for UNC2399 pull-down experiment.

Experimental Protocols
Detailed and reproducible protocols are critical for robust scientific findings. Below are

representative protocols for key assays used in the characterization of EZH2 inhibitors.

EZH2 Radioactive Biochemical Assay
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a

radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide

substrate.

Materials:

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

Biotinylated H3 (1-25) peptide substrate

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

Streptavidin-coated scintillant-embedded plates

Test compounds (e.g., UNC2399) dissolved in DMSO
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Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add 2 µL of the compound dilution.

Add 23 µL of a master mix containing the PRC2 complex and H3 peptide in assay buffer to

each well.

Initiate the reaction by adding 25 µL of [³H]-SAM in assay buffer. The final concentrations

should be optimized, but typical ranges are 10-50 nM PRC2, 100-500 nM H3 peptide, and

200-800 nM [³H]-SAM.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 50 µL of 7.5 M guanidinium hydrochloride.

Transfer 95 µL of the reaction mixture to a streptavidin-coated plate and incubate for 20

minutes at room temperature to allow the biotinylated peptide to bind.

Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20).

Read the plate on a microplate scintillation counter.

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Quantification Assay (ELISA-based)
This assay quantifies the levels of tri-methylated H3K27 in cells treated with EZH2 inhibitors.

Materials:

Cell line of interest (e.g., a lymphoma cell line)

Cell culture medium and supplements

Test compounds (e.g., UNC2399)

Histone extraction buffer
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H3K27me3 ELISA kit (commercially available)

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound for 72-96 hours. Include a vehicle

control (DMSO).

After treatment, lyse the cells and extract histones according to the manufacturer's protocol

of the histone extraction kit.

Determine the protein concentration of the histone extracts.

Perform the H3K27me3 ELISA according to the kit manufacturer's instructions. This typically

involves incubating the histone extracts in antibody-coated wells, followed by detection with

a secondary antibody and a colorimetric or chemiluminescent substrate.

Measure the absorbance or luminescence using a microplate reader.

Normalize the H3K27me3 signal to the total histone H3 levels (which can be measured in

parallel using a total H3 ELISA kit) or to the total protein concentration.

Calculate EC50 values, the concentration of the compound that causes a 50% reduction in

H3K27me3 levels.

UNC2399 Affinity Pull-Down Assay
This protocol describes the use of UNC2399 to enrich for EZH2 and its interacting partners

from cell lysates.

Materials:

Cell line of interest
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Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease

inhibitors.

UNC2399

Streptavidin-coated magnetic beads

Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40).

Elution Buffer: SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., containing

biotin).

Antibodies for Western blotting (e.g., anti-EZH2, anti-SUZ12, anti-EED).

Procedure:

Culture cells to ~80-90% confluency.

Lyse the cells in ice-cold lysis buffer.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant.

Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with UNC2399 (typically

1-10 µM) for 1-2 hours at 4°C with gentle rotation.

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another

1-2 hours at 4°C.

Collect the beads using a magnetic stand and wash them three to five times with ice-cold

wash buffer.

Elute the bound proteins by resuspending the beads in elution buffer and heating if using

SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting to confirm the pull-down of EZH2 and other

PRC2 components. For proteomic analysis, the eluted proteins can be subjected to in-gel or
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in-solution digestion followed by mass spectrometry.

Conclusion
UNC2399 is a valuable tool compound for the study of EZH2. Its biotin tag provides a unique

advantage for target engagement and chemoproteomic studies, allowing for the identification of

on- and off-target interactions. When selecting an EZH2 inhibitor for target validation, it is

crucial to consider the specific experimental goals. For studies requiring high selectivity for

EZH2 over EZH1, compounds like GSK126 or Tazemetostat may be more appropriate. For in

vivo studies, the orally bioavailable UNC1999, Tazemetostat, or CPI-1205 are suitable choices.

This guide provides the necessary data and protocols to aid researchers in making an informed

decision and designing robust experiments to validate EZH2 as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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